Lanatoside
描述
Lanatoside C is a naturally occurring cardiac glycoside derived from Digitalis lanata and related species. It is characterized by a steroidal backbone with a lactone ring and three sugar moieties (glucose, digitoxose, and acetyl groups). Primarily known for its cardiotonic effects, this compound C inhibits Na⁺/K⁺ ATPase, increasing intracellular calcium and enhancing myocardial contractility . Beyond cardiovascular applications, it exhibits anticancer, antiviral, and anti-inflammatory properties . Its anticancer activity involves G2/M cell cycle arrest, apoptosis induction, and modulation of pathways like MAPK, Wnt, and PI3K/AKT/mTOR .
属性
CAS 编号 |
11014-59-8 |
|---|---|
分子式 |
C49H76O19 |
分子量 |
969.1 g/mol |
IUPAC 名称 |
[(2R,3R,4S)-6-[(2R,3S,4S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-6-[[(3S,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3/t22-,23-,24-,27?,28+,29-,30+,31?,32+,33+,34+,35+,37?,38?,39?,40+,41-,42+,43-,44-,45-,46?,47+,48-,49?/m1/s1 |
InChI 键 |
YFGQJKBUXPKSAW-ZUDKKNPISA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
手性 SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CCC5(C4CCC3C2)O)C6=CC(=O)OC6)C)C)O)OC7C[C@@H]([C@@H]([C@H](O7)C)OC8C[C@@H]([C@@H]([C@H](O8)C)OC9[C@H]([C@@H]([C@H]([C@@H](O9)CO)O)O)O)OC(=O)C)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lanatoside; ABC lanatoside complex; Lantoside; |
产品来源 |
United States |
相似化合物的比较
Structural Similarities and Differences
Lanatoside C shares a core steroidal structure with other cardiac glycosides but differs in substituents (Table 1):
| Compound | Core Structure | Sugar Moieties | Key Modifications |
|---|---|---|---|
| This compound C | Cardenolide | Glucose, 3 digitoxose, acetyl | Benzenehexol ring, ester group |
| Digoxin | Cardenolide | 3 digitoxose | Lacks glucose and acetyl groups |
| Digitoxin | Cardenolide | 3 digitoxose | Lacks hydroxyl group at C12 |
| Deslanoside | Cardenolide | Glucose, 2 digitoxose | Deacetylated derivative of this compound C |
| Dioscin | Spirostanol saponin | Rhamnose, glucose | Steroidal saponin (non-cardiac) |
- Digoxin : Structurally simpler, formed via hydrolysis of this compound C’s acetyl and glucose groups . Both share a Tanimoto similarity score of 1 in reactive site layers but differ in distal regions (this compound C has 8 more C and 6 O atoms) .
- Deslanoside: Intermediate in this compound C metabolism, retaining glucose but lacking the acetyl group .
Pharmacokinetic Profiles
- Excretion : this compound C and its analogs (e.g., this compound A) are excreted unchanged in bile, whereas digitoxin and digoxin undergo partial hepatic metabolism .
- Bioavailability : this compound C’s acetyl and glucose groups reduce oral bioavailability compared to digoxin, which is more lipophilic .
Mechanisms of Action in Cancer
Shared Anticancer Pathways
This compound C and related compounds induce apoptosis and cell cycle arrest, but their primary targets vary:
- G2/M Arrest: this compound C, dioscin, and digoxin induce G2/M arrest, but via distinct pathways: this compound C: Attenuates MAPK/Wnt and PI3K/AKT/mTOR signaling; upregulates p53 and PTEN . Dioscin: Activates JNK/p38 pathway .
Unique Mechanisms of this compound C
- PKCδ Activation : Unique to this compound C, PKCδ phosphorylation mediates mitochondrial dysfunction and Bcl-2 downregulation .
Efficacy and Selectivity
Cytotoxic Potency
This compound C exhibits tissue-specific efficacy (Table 2):
| Cancer Type | IC₅₀ (this compound C) | IC₅₀ (Digoxin) |
|---|---|---|
| Lung (A549) | 56.49 nM | ~100 nM |
| Liver (HepG2) | 0.238 µM | ~0.5 µM |
| Breast (MCF-7) | 0.4 µM | ~1 µM |
- Selectivity: this compound C shows minimal toxicity in non-malignant cells (e.g., WRL-68 hepatocytes) at therapeutic doses .
Adverse Effects and Limitations
准备方法
Historical Context and Procedural Overview
The earliest methods for lanatoside preparation relied on alkaline hydrolysis of this compound A and C, leveraging the reactivity of acetyl groups under basic conditions. These protocols typically involved treating crude Digitalis extracts with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. For instance, a 0.1 M NaOH solution in 50% ethanol was stirred with this compound C at 25°C for 48 hours to yield deacetyl-lanatoside. However, these methods faced critical limitations:
- Extended Reaction Times : Hydrolysis required 24–72 hours for completion, delaying production cycles.
- Low Extraction Efficiency : Post-reaction isolation necessitated large solvent volumes (e.g., 500 mL/g product) to separate deacetylated products from aqueous phases.
- Degradation Risks : Prolonged exposure to strong bases led to glycosidic bond cleavage, reducing final yields by 15–20%.
Solvent Systems and Yield Optimization
Early efforts to improve traditional hydrolysis focused on solvent selection. A 1978 study demonstrated that substituting ethanol with methanol increased deacetylation rates by 30%, attributed to methanol’s higher polarity enhancing base solubility. However, this advantage was offset by increased solvent recovery costs, as methanol’s low boiling point (64.7°C) complicated distillation.
Catalytic Methanolysis: A Paradigm Shift in Deacetylation
Mechanism and Reaction Design
The development of sodium methoxide (NaOCH₃)-catalyzed methanolysis addressed many limitations of classical hydrolysis. This method operates via nucleophilic acyl substitution, where methoxide ions target acetyl esters on this compound’s aglycone moiety (Figure 1). Key reaction parameters include:
Comparative Performance Metrics
Table 1 contrasts traditional hydrolysis with catalytic methanolysis:
| Parameter | Alkaline Hydrolysis | NaOCH₃ Methanolysis |
|---|---|---|
| Reaction Time (h) | 48–72 | 20–24 |
| Solvent Volume (mL/g) | 500 | 20 |
| Yield (%) | 65–75 | 98 |
| Purity (%) | 85–90 | 98.8 |
| Energy Consumption (kWh) | 120 | 40 |
The methanolysis route reduces solvent use by 96% and boosts yield by 30%, making it economically superior for industrial-scale production.
Synthetic Approaches to Medical-Grade Deslanoside
Carbonate-Mediated Synthesis
A 2014 patent (CN104447933A) detailed a novel route to pharmaceutical-grade deslanoside, a this compound derivative. The protocol involves:
- Dissolving this compound C in methanol (20 mL/g).
- Adding aqueous potassium carbonate (K₂CO₃) dropwise.
- Stirring for 24 hours at 25°C.
- Filtering and vacuum-drying the precipitate.
This method achieved 98.8% purity by leveraging carbonate’s mild basicity, which minimizes glycoside degradation. Nuclear magnetic resonance (NMR) analysis confirmed complete deacetylation at the C-16 position, critical for cardiac activity.
Chromatographic Purification Strategies
High-performance liquid chromatography (HPLC) protocols using ROTICHROM® columns (Carl ROTH GmbH) enable >99% purity for research-grade this compound. Mobile phases typically combine acetonitrile and ammonium acetate buffers (pH 4.5) in gradient elution modes. A representative洗脱 protocol is:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 85 | 15 |
| 15 | 70 | 30 |
| 25 | 50 | 50 |
Industrial Scalability and Cost Analysis
Solvent Recovery Systems
Modern facilities integrate vacuum distillation units to reclaim methanol, reducing raw material costs by 40%. A 10,000 L batch reactor can process 500 kg this compound C with 95% solvent recovery efficiency.
Byproduct Utilization
The methanolysis route generates methyl acetate as a byproduct, which is purified (99.5%) and sold to the plastics industry. This offsets production costs by €1.2–1.5 per gram of this compound.
常见问题
Q. What are the primary signaling pathways modulated by Lanatoside C in cancer cells, and how can these be experimentally validated?
this compound C exerts anti-cancer effects by attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways, leading to G2/M cell cycle arrest and apoptosis . To validate these mechanisms:
- Western Blotting : Measure phosphorylation levels of pathway components (e.g., AKT, ERK) after treatment with this compound C .
- siRNA Knockdown : Silence key pathway genes (e.g., PI3K, mTOR) to confirm dependency .
- Molecular Docking : Use computational tools to identify binding affinities between this compound C and signaling proteins (e.g., STAT3, β-catenin) .
Q. How can this compound C be quantitatively analyzed in plant extracts using HPLC, and what are the critical parameters for method validation?
HPLC protocols for this compound C quantification involve:
-
Mobile Phase : Acetonitrile-water (96:4) for optimal separation of this compound A and C .
-
Calibration Curves : Linear ranges of 10–70 µg (this compound A) and 40–180 µg (this compound C) with correlation coefficients >0.997 .
-
Validation Metrics :
Parameter This compound A This compound C Intra-assay RSD% 0.9–2.5 1.0–1.7 Inter-assay RSD% 2.1–3.0 1.7–2.8
Q. What in vitro assays are most effective for assessing this compound C's cytotoxic effects on cancer cell lines?
- Gluc Reporter Assay : Measure secreted Gaussia luciferase (Gluc) activity to track viability in real-time (IC50: 0.22–0.5 µM in glioblastoma cells) .
- MTT Assay : Quantify dose-dependent metabolic inhibition (e.g., 0.6 µM this compound C reduces HA22T cell viability by >80%) .
- FACS Analysis : Detect apoptosis via Annexin V/PI staining and DR5 receptor upregulation (1.5–1.75-fold increase in U87 cells) .
Advanced Research Questions
Q. How do contradictory findings regarding this compound C's induction of autophagy versus apoptosis inform the design of mechanistic studies in different cancer models?
While this compound C triggers autophagy (e.g., LC3-II accumulation), this process is a downstream event and not the primary driver of cell death . To resolve contradictions:
- Inhibitor Studies : Combine with autophagy inhibitors (e.g., chloroquine) or siRNA targeting Beclin-1 to isolate apoptosis-specific effects .
- Caspase Inhibition : Use pan-caspase inhibitors (Z-VAD-FMK) to confirm caspase-independent death mechanisms .
- Time-Course Experiments : Monitor ATP depletion and mitochondrial membrane potential (MMP) loss to distinguish necroptosis from apoptosis .
Q. What experimental strategies can resolve discrepancies in this compound C's role in promoting atherosclerosis versus its anti-cancer effects?
this compound C paradoxically enhances foam cell formation via PPARβ/δ upregulation , contrasting with its anti-proliferative effects in cancer. Strategies include:
- Tissue-Specific Models : Compare macrophage-rich atherosclerotic plaques (ApoE−/− mice) versus tumor xenografts to assess context-dependent effects .
- Transcriptomic Profiling : Use RNA-seq to identify differentially regulated genes in macrophages versus cancer cells post-treatment.
- Dose Optimization : Test low-dose regimens (<0.25 µM) to mitigate pro-atherogenic side effects while retaining anti-cancer activity .
Q. How can researchers optimize combinatorial therapies involving this compound C and TRAIL to overcome resistance in glioblastoma cells?
this compound C sensitizes glioblastoma cells to TRAIL by upregulating DR5 . Optimization strategies:
- Synergy Testing : Calculate combination indices (CI) using Chou-Talalay assays to identify synergistic ratios (e.g., 0.25 µM this compound C + 50 ng/mL TRAIL) .
- In Vivo Validation : Use subcutaneous xenografts in nude mice with Gluc-CFP reporters to monitor tumor regression (85% reduction at 40 days) .
- Resistance Screening : Profile caspase-8-deficient cell lines to identify TRAIL resistance mechanisms and adjust this compound C dosing accordingly .
Methodological Notes
- Data Contradictions : Address pathway-specific discrepancies (e.g., autophagy vs. apoptosis) by integrating multi-omics datasets and pathway enrichment analysis.
- Experimental Design : Prioritize longitudinal studies to capture dynamic effects on cell cycle and death pathways .
- Ethical Considerations : Use primary cell lines and patient-derived models to enhance translational relevance while adhering to ethical guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
